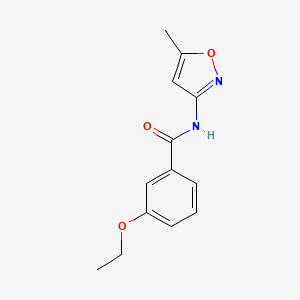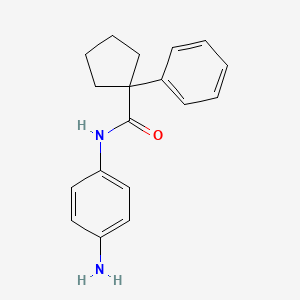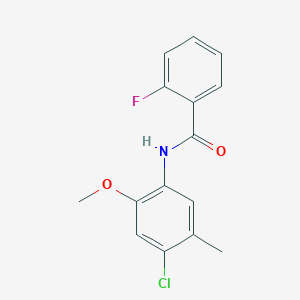![molecular formula C16H13N3O4 B4543172 5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4543172.png)
5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.09060590 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Novel Synthetic Pathways : Researchers have developed new methods for synthesizing heterocyclic compounds derived from similar core structures, highlighting their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antiviral and Microbicidal Activities : Analogues of MKC442, a compound structurally related to the query chemical, have been synthesized and evaluated for their potent and selective activity against HIV-1 and various mutants. This research underscores the importance of structural modification in enhancing the antiviral properties of pharmaceutical compounds (Loksha et al., 2014).
Catalytic and Synthetic Efficiency
Catalyst Development : The use of L-Proline based ionic liquids as catalysts for the synthesis of pyrimidine diones underlines the advancement in green chemistry. This method provides an efficient, environmentally friendly, and catalytically active approach for the synthesis of pyrimidine cores, demonstrating the compound's relevance in innovative synthetic methodologies (Patil et al., 2020).
Molecular Structure Analysis : Studies on isomeric compounds similar to the query chemical highlight the impact of molecular structure on properties such as dimerization and molecular interactions. These findings are crucial for understanding the chemical behavior and potential applications of these compounds in pharmaceuticals and materials science (Avasthi et al., 2002).
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-18-14-13(15(20)19(2)16(18)21)10(5-6-17-14)9-3-4-11-12(7-9)23-8-22-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZQTLYRZLVWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-CYANO-4-[(3-CYANO-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]PHENYL}-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4543094.png)
![6-amino-2-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B4543105.png)
![1-(4-Phenoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4543111.png)
![N-(2,6-DIMETHOXYBENZOYL)-N'-[2-PIPERIDINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B4543114.png)



![1-butyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4543134.png)

![2-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)-7-PHENYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4543142.png)
![3-amino-N-(2,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4543146.png)
![2-[(2-hydroxyethyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4543149.png)
![2-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4543186.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B4543193.png)
